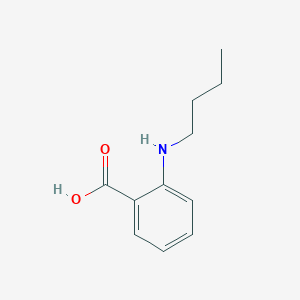

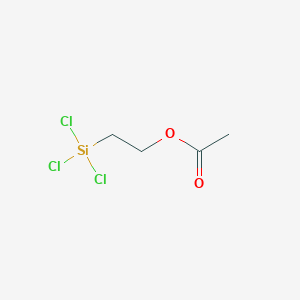

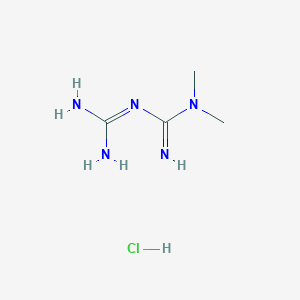

![molecular formula C9H8N2O B100604 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one CAS No. 16075-68-6](/img/structure/B100604.png)

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

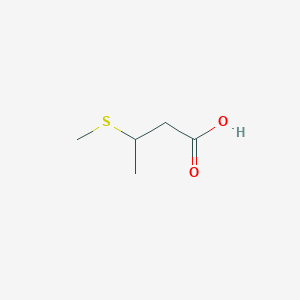

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring. It has a molecular formula of C9H8N2O and a molecular weight of 160.18 g/mol

Mechanism of Action

Target of Action

The primary targets of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one are currently unknown. This compound is a specialty product for proteomics research

Mode of Action

Similar compounds have been shown to undergo a two-step process losing two-electrons and two-protons by absorption control with radical intermediates . This suggests that this compound may interact with its targets through a similar mechanism.

Pharmacokinetics

Its degree of lipophilicity, which reflects the compound’s affinity for a lipid environment, suggests that it may diffuse easily into cells . This could potentially impact its bioavailability.

Action Environment

It’s worth noting that the compound is stored at room temperature , suggesting that it is stable under normal environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the cyclization of heterocyclic amides. One common method is the acylation of aminoazines followed by cyclization. For instance, N-(2-Pyridyl)but-2-ynamide can be cyclized to form the desired pyridopyrimidine structure . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyridopyrimidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of pyridopyrimidine derivatives.

Scientific Research Applications

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications, including:

Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antibacterial, antiviral, and antifungal agent. It is also studied for its potential use in cancer therapy due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic and optical properties.

Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving pyrimidine metabolism and signaling.

Comparison with Similar Compounds

6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one can be compared with other pyridopyrimidine derivatives, such as:

- 2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

- 8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-dione

- Pyrido[1,2-a]pyrimidinium salts

These compounds share a similar core structure but differ in their substituents and functional groups, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific methyl substitution at the 6-position, which can affect its interaction with molecular targets and its overall pharmacological profile.

Properties

IUPAC Name |

6-methylpyrido[1,2-a]pyrimidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-9(12)5-6-11(7)8/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOALIRSDLWJA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=O)C=CN12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617819 |

Source

|

| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16075-68-6 |

Source

|

| Record name | 6-Methyl-2H-pyrido[1,2-a]pyrimidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.